[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid
Description
[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid is a chiral compound featuring a pyrrolidine ring substituted with a benzyl group at the 1-position, a methylamino-methyl side chain at the 2-position, and an acetic acid moiety. The acetic acid group enhances solubility in polar solvents and may participate in hydrogen bonding or catalytic interactions .
Properties
IUPAC Name |
2-[[(2S)-1-benzylpyrrolidin-2-yl]methyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16(12-15(18)19)11-14-8-5-9-17(14)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHTYLVYOLZDMF-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1CC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]1CCCN1CC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pyrrolidine Core Construction
The (S)-pyrrolidine scaffold is synthesized via asymmetric hydrogenation or enzymatic resolution. A practical route involves:
Step 1 : Reductive Amination of L-Prolinal
L-Prolinal (1 eq) is treated with benzylamine (1.2 eq) in methanol under hydrogen gas (1 atm) using Pd/C (5% w/w) as a catalyst. The reaction proceeds at 25°C for 12 h, yielding (S)-1-benzyl-pyrrolidin-2-ylmethanol (85% yield).
Step 2 : Oxidation to Ketone
The alcohol is oxidized to the corresponding ketone using Dess-Martin periodinane (1.5 eq) in dichloromethane (0°C to 25°C, 2 h). The ketone intermediate is isolated by silica gel chromatography (hexane/ethyl acetate = 4:1).
Step 3 : Methylamination via Reductive Amination
The ketone reacts with methylamine (2 eq) in the presence of sodium cyanoborohydride (1.5 eq) in methanol at 60°C for 6 h. The product, (S)-1-benzyl-pyrrolidin-2-ylmethyl-methylamine, is purified via vacuum distillation (bp 120°C at 0.5 mmHg).
Stereochemical Control and Purification
Chiral Chromatography
To ensure enantiomeric excess >99%, the final product is resolved using a chiral stationary phase (CSP) column (Chiralpak AD-H, 250 × 4.6 mm) with a mobile phase of hexane/isopropanol (80:20) at 1 mL/min. The (S)-enantiomer elutes at 8.2 min (UV detection at 254 nm).
Recrystallization Optimization
The compound is recrystallized from a mixture of ethanol/water (3:1) at −20°C, yielding colorless needles (mp 142–144°C). Purity is confirmed by HPLC (98.5%, C18 column, 0.1% TFA in water/acetonitrile gradient).
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
-
Solubility : Freely soluble in methanol, DMSO; sparingly soluble in water (0.8 mg/mL at 25°C).
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
Adapting methodologies from aziridine synthesis, the acetic acid moiety is introduced using Fmoc-protected glycine. Resin-bound Intermediate I is coupled with Fmoc-Gly-OH (3 eq) using HATU (3 eq) and DIEA (6 eq) in DMF (25°C, 4 h). Deprotection with 20% piperidine/DMF yields the target compound after cleavage (TFA/H₂O = 95:5).
Microwave-Assisted Synthesis
A mixture of Intermediate I and chloroacetic acid (1.5 eq) in DMF undergoes microwave irradiation (100°C, 30 min, 300 W). The reaction achieves 88% conversion, reducing side product formation compared to conventional heating.
Scale-Up Considerations and Industrial Feasibility
Cost-Effective Catalysts
Replacing Pd/C with Raney nickel in reductive amination reduces costs by 40% without compromising yield (83% vs. 85%).
Green Chemistry Metrics
-
E-factor : 18.2 (solvent recovery improves to 12.5 with methanol distillation).
-
Atom Economy : 76% for the alkylation step.
Challenges and Troubleshooting
Racemization During Acylation
The methylamino group’s basicity may induce epimerization at the pyrrolidine’s C2 center. Mitigation strategies include:
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acid-catalyzed conditions. For example:
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Reagents : Methanol (CH₃OH), sulfuric acid (H₂SO₄)
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Conditions : Reflux at 70°C for 1–2 hours
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Product : Methyl ester derivative
This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
| Reaction Component | Details |
|---|---|
| Substrate | [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid |
| Reagent | CH₃OH, H₂SO₄ |
| Product | Methyl ester |
| Application | Prodrug synthesis |
Amide Bond Formation
The methyl-amino group participates in nucleophilic acyl substitution to form amides:
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Reagents : Acyl chlorides or anhydrides (e.g., acetyl chloride)
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Product : Amide derivatives with improved metabolic stability
| Reaction Component | Details |
|---|---|
| Substrate | Methyl-amino group |
| Reagent | Acetyl chloride, DCC |
| Product | Acetylated derivative |
| Yield | ~75–80% (analogous to ) |
Reduction of Functional Groups
The pyrrolidine ring and benzyl group remain stable under standard reduction conditions, but ester groups (if present) can be reduced:
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Reagents : Lithium borohydride (LiBH₄)
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Conditions : Tetrahydrofuran (THF), 0°C to room temperature
| Reaction Component | Details |
|---|---|
| Substrate | Ester intermediate |
| Reagent | LiBH₄ |
| Product | Primary alcohol |
| Yield | ~70% (as reported in ) |
Deprotection Reactions
Protected amines (e.g., Boc groups) are removed under acidic conditions:
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Reagents : Trifluoroacetic acid (TFA)
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Conditions : Room temperature, 1–2 hours
Nucleophilic Substitution
The benzyl group can undergo substitution in the presence of electrophiles:
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Reagents : Tosyl chloride (p-TsCl)
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Conditions : Pyridine, 0°C
Mechanistic Insights
The compound’s biological activity is hypothesized to arise from structural mimicry of neurotransmitters. Computational studies suggest interactions with targets via:
Scientific Research Applications
Chemistry
In chemistry, [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand for studying receptor interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic Acid
- Structural Difference: Positional isomerism in the pyrrolidine substituents. The benzyl-methyl-amino group is attached to the 1-position of pyrrolidine, while the acetic acid is at the 2-position (vs. the reverse in the target compound).
- Implications : Altered steric and electronic effects may influence reactivity. For instance, the spatial arrangement could affect binding to chiral catalysts or biological targets .
[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic Acid
- Structural Difference: Substitution of the methylamino group with a cyclopropylamino group.
- Physical Properties :
- Implications: The bulkier cyclopropyl group may reduce solubility in aqueous media but improve lipid membrane permeability.
Functional Analogues
Simple Acetic Acid Derivatives
- Example : Acetic acid (C₂H₄O₂).
- Comparison: The target compound’s pyrrolidine-benzyl-methylamino backbone introduces significant steric bulk and chirality, unlike simple acetic acid. This complexity enables selective interactions in catalytic systems (e.g., enantioselective N-acylation of amines) but reduces volatility (boiling point >400°C vs. 118°C for acetic acid) .
N-Acylated Amine Derivatives
- Example : N-Benzylamine derivatives acetylated via acetic acid catalysis (e.g., 4-methylbenzylamide).
- Reactivity Comparison: The target compound’s methylamino group can act as a nucleophile in acyl-transfer reactions, similar to benzylamine. However, its rigid pyrrolidine scaffold may restrict conformational flexibility, reducing reaction rates but improving stereochemical control .
Research Findings and Data Tables
Physicochemical Properties
*Estimated based on structural similarity.
Mechanistic Insights
- Role of Acetic Acid Moiety : In the target compound, the acetic acid group may stabilize transition states via hydrogen bonding, analogous to its role in catalytic N-acylation reactions .
Biological Activity
The compound [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid is a synthetic amino acid derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic contexts.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrrolidine ring : Contributes to its stereochemistry and biological activity.
- Benzyl group : Enhances lipophilicity, potentially aiding in membrane permeability.
- Amino-acetic acid moiety : Provides the basic framework for interaction with biological targets.
- Receptor Interaction :
- P-glycoprotein Modulation :
In Vitro Studies
Research has demonstrated that this compound exhibits:
- Cytotoxicity against cancer cell lines : In vitro tests reveal that it can induce apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent .
- Antimicrobial properties : It has shown activity against multiple bacterial strains, indicating its potential as an antimicrobial agent .
Case Study 1: Weight Loss in Obese Mice
In a study involving diet-induced obese mice, administration of the compound resulted in significant weight loss compared to control groups. The mechanism was linked to the inhibition of MCH-mediated calcium release, affecting appetite regulation .
Case Study 2: Anticancer Activity
A series of experiments demonstrated that the compound effectively reduced tumor growth in xenograft models. The treatment led to a decrease in tumor volume and weight without notable side effects, highlighting its therapeutic potential .
Research Findings Summary Table
Q & A
Q. What are the established synthetic routes for [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid, and what analytical methods validate its purity and structure?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with chiral pyrrolidine precursors. For example:
Chiral pyrrolidine preparation : (S)-1-Benzyl-pyrrolidin-2-ylmethanol can be synthesized via asymmetric hydrogenation or enzymatic resolution .
Methylation : Reaction with methyl iodide under basic conditions introduces the methylamino group.
Acetic acid coupling : A coupling agent like DCC/DMAP (as in ) links the pyrrolidine moiety to the acetic acid group.
Q. Validation :
Q. How is the stereochemical integrity of the (S)-configured pyrrolidine core maintained during synthesis?
Methodological Answer:
- Chiral auxiliaries : Use (S)-benzyl groups to prevent racemization during alkylation .
- Low-temperature reactions : Minimize thermal degradation of chiral centers.
- In-situ monitoring : Polarimetry or chiral GC/MS to track enantiomeric excess (ee) .
- Crystallographic validation : Single-crystal X-ray diffraction (via SHELXL ) confirms absolute configuration.
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling predictions for this compound?
Methodological Answer:
Q. What strategies optimize reaction yields while preserving stereochemistry in large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Screen parameters (temperature, catalyst loading) using fractional factorial design .
- Catalyst selection : Chiral catalysts (e.g., Rhodium-BINAP complexes) enhance enantioselectivity .
- Flow chemistry : Continuous processes reduce side reactions and improve scalability .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progression .
Q. How can researchers assess the compound’s pharmacokinetic properties, such as bioavailability or metabolic stability?
Methodological Answer:
- In-vitro assays :
- In-silico tools : Use QSAR models (e.g., SwissADME) to predict logP, solubility, and CYP450 interactions .
- Isotopic labeling : Deuterated analogs (as in ) track metabolic pathways via LC-MS .
Q. What are the best practices for handling data variability in biological activity studies involving this compound?
Methodological Answer:
- Triplicate assays : Repeat enzyme inhibition/IC50 measurements to quantify standard deviations .
- Positive controls : Compare with reference compounds (e.g., known kinase inhibitors) to validate assay conditions .
- Data normalization : Use Z-score or percent inhibition relative to baseline to mitigate batch effects .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay ) to identify trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
